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Cat. No.: B1233567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions between the potent inhibitor

Stigmatellin and the Rieske iron-sulfur protein (ISP), a critical component of the cytochrome

bc1 complex (Complex III) in the mitochondrial electron transport chain. Understanding this

interaction is crucial for the fields of bioenergetics, toxicology, and the development of novel

therapeutic agents and pesticides. This document provides a comprehensive overview of the

binding mechanism, quantitative data, detailed experimental protocols, and visual

representations of the associated biochemical pathways and experimental workflows. While

"Stigmatellin X" is specified, the majority of published research focuses on the well-

characterized Stigmatellin A. This guide will primarily detail the actions of Stigmatellin A, which

is considered representative of this class of inhibitors, and will note distinctions where

information on other derivatives is available.

Introduction to the Rieske Iron-Sulfur Protein and
Stigmatellin
The Rieske iron-sulfur protein is a key catalytic subunit of the cytochrome bc1 complex. It

contains a high-potential [2Fe-2S] cluster, which is unique in that one of its iron atoms is

coordinated by two histidine residues instead of the more common cysteine ligation. This

feature is central to its role in accepting an electron from ubiquinol at the Qp (quinol oxidation)

site and transferring it to cytochrome c1.
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Stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, is a

potent inhibitor of the cytochrome bc1 complex.[1] It belongs to a class of chromone inhibitors

that act at the Qp site. Its inhibitory action stems from its ability to bind to cytochrome b and

directly interact with the Rieske iron-sulfur protein, thereby blocking the electron transfer

process. This inhibition has significant consequences for cellular respiration and energy

production.

Mechanism of Stigmatellin Binding and Inhibition
Stigmatellin binds within the Qp pocket of the cytochrome bc1 complex, a site also occupied by

the substrate, ubiquinol. The binding of Stigmatellin induces significant conformational and

electronic changes in the Rieske iron-sulfur protein.

The key molecular interactions involve the formation of a hydrogen bond between the

chromone headgroup of Stigmatellin and the Nδ atom of a histidine residue (His-161 in

Rhodobacter sphaeroides, His-181 in bovine mitochondria) that ligates the [2Fe-2S] cluster of

the Rieske protein.[1][2] Additionally, Stigmatellin forms a hydrogen bond with an glutamic acid

residue (Glu-272) of cytochrome b.[2]

This binding has two major consequences:

Immobilization of the Rieske Protein: The Rieske protein's extramembrane domain is mobile,

moving between a position near cytochrome b (the 'b' position) to interact with ubiquinol and

a position near cytochrome c1 (the 'c1' position) to deliver the electron. Stigmatellin binding

locks the Rieske protein in the 'b' position, preventing its movement and thus halting the

electron transfer to cytochrome c1.[2]

Alteration of Redox Potential: The interaction with Stigmatellin dramatically increases the

midpoint redox potential of the Rieske [2Fe-2S] cluster. This potential is shifted from

approximately +290 mV to +540 mV.[2][3] This makes the Rieske protein a much stronger

oxidizing agent. Paradoxically, this can lead to the reduction of the iron-sulfur cluster even in

an otherwise oxidized complex, likely by abstracting an electron from a nearby amino acid

residue, which can result in the production of damaging free radicals.[2][3]

Quantitative Data on Stigmatellin Inhibition
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The following tables summarize the key quantitative data associated with the inhibition of the

cytochrome bc1 complex by Stigmatellin and its analogues.

Parameter Value Species/System Reference

Inhibition

Stoichiometry

0.5 mol Stigmatellin /

mol bc1 monomer

Rhodobacter

sphaeroides
[2]

Rieske ISP Midpoint

Potential (Native)
+290 mV

Bovine heart

mitochondria
[2]

Rieske ISP Midpoint

Potential (Stigmatellin-

bound)

+540 mV
Bovine heart

mitochondria
[2]

Binding Rate Constant

(k_on)
1.0 x 10^5 M⁻¹s⁻¹

Bovine heart

mitochondria
[4]

IC50 (Inz-1, a

Stigmatellin analogue)
8.0 µM

Candida albicans

mitochondria
[5]

IC50 (Inz-1, a

Stigmatellin analogue)
2.5 µM

Saccharomyces

cerevisiae

mitochondria

[5]

IC50 (Inz-1, a

Stigmatellin analogue)
45.3 µM

Human (HEK293)

mitochondria
[5]

Note: IC50 values are for the overall ubiquinol-cytochrome c reductase activity of the complex

and are for the analogue Inz-1, as specific Ki or Kd values for the direct binding of Stigmatellin

A to the Rieske protein are not readily available in the literature.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

interaction between Stigmatellin and the Rieske iron-sulfur protein.

Ubiquinol-Cytochrome c Reductase Activity Assay
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This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the

reduction of cytochrome c.

Materials:

Purified cytochrome bc1 complex or isolated mitochondria

50 mM Tris-Cl buffer, pH 8.0, containing 200 mM NaCl and 0.01% n-dodecyl-β-D-maltoside

(DM)

Assay mixture: 100 mM Na+/K+ phosphate buffer, pH 7.4, 0.3 mM EDTA

50 µM ferricytochrome c

25 µM decylubiquinol (Q₀C₁₀BrH₂) as the substrate

Stigmatellin stock solution in DMSO

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

Dilute the purified cytochrome bc1 complex or mitochondrial preparation in the Tris-Cl buffer

to a final cytochrome b concentration of 1 µM.

Prepare a series of dilutions of Stigmatellin in DMSO.

In a cuvette, combine the assay mixture and ferricytochrome c.

Add a small volume (e.g., 5 µL) of the diluted enzyme preparation to the cuvette.

Add the desired concentration of Stigmatellin or an equivalent volume of DMSO for the

control. Incubate for 15 minutes on ice.

Initiate the reaction by adding the substrate, decylubiquinol.

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the

reduction of cytochrome c (ε₅₅₀ = 19.1 mM⁻¹cm⁻¹).
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Calculate the initial rate of reaction and determine the percent inhibition at each Stigmatellin

concentration to calculate the IC50 value.

Electron Paramagnetic Resonance (EPR) Spectroscopy
of the Rieske [2Fe-2S] Cluster
EPR spectroscopy is used to directly probe the electronic environment of the [2Fe-2S] cluster

in the Rieske protein and observe changes upon Stigmatellin binding.

Materials:

Purified cytochrome bc1 complex (at a concentration of ~100 µM of cytochrome b)

50 mM Tris-Cl buffer, pH 8.0, containing 200 mM NaCl and 0.01% DM

Sodium ascorbate (for reducing the sample)

Stigmatellin stock solution

EPR tubes and a liquid nitrogen cryostat

EPR spectrometer

Procedure:

Sample Preparation (Reduced State):

To one aliquot of the purified bc1 complex, add 5 mM sodium ascorbate.

Incubate on ice for 20-30 minutes to ensure complete reduction of the Rieske center.

Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen.

Sample Preparation (Oxidized State with Stigmatellin):

To a second aliquot of the bc1 complex, add Stigmatellin to the desired final concentration

(e.g., 200 µM).
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Incubate on ice for 15 minutes.

Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen.

EPR Data Acquisition:

Record the EPR spectra at cryogenic temperatures (e.g., 100 K).

Typical X-band spectrometer settings are:

Microwave frequency: ~9.39 GHz

Modulation frequency: 100 kHz

Modulation amplitude: 6.3 G

Microwave power: (non-saturating, to be determined empirically)

Time constant: ~655 ms

Sweep time: ~168 s

Average multiple scans to improve the signal-to-noise ratio.

Data Analysis:

The reduced Rieske protein exhibits a characteristic rhombic EPR signal with g-values

around gz = 2.02, gy = 1.89, and gx = 1.80.

Analyze the changes in the g-values and the lineshape of the EPR spectrum upon

Stigmatellin binding.

X-ray Crystallography of the Stigmatellin-Bound
Cytochrome bc1 Complex
This protocol outlines a general procedure for the crystallization of the cytochrome bc1 complex

for structural studies.

Materials:
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Highly purified and concentrated cytochrome bc1 complex from a suitable source (e.g.,

bovine heart mitochondria).

Detergents for solubilization and crystallization (e.g., n-dodecyl-β-D-maltoside,

deoxycholate).

Crystallization buffer (e.g., Tris-HCl or potassium phosphate).

Precipitant solution (e.g., polyethylene glycol 4000).

Stigmatellin.

Cryoprotectant (e.g., glycerol).

Crystallization plates (e.g., for sitting or hanging drop vapor diffusion).

Procedure:

Protein Purification:

Isolate mitochondria from the source tissue.

Solubilize the mitochondrial membranes with a suitable detergent.

Purify the cytochrome bc1 complex using a combination of chromatographic techniques,

such as ion exchange and size exclusion chromatography.[6] Ensure the final sample is

homogenous and concentrated.

Crystallization:

To the purified bc1 complex, add Stigmatellin in a slight molar excess to ensure saturation

of the binding site.

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

The drops typically contain a 1:1 ratio of the protein-inhibitor complex and the precipitant

solution.
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Crystallization conditions need to be screened extensively by varying the pH, precipitant

concentration, and temperature. A reported successful condition for bovine heart bc1

complex involves polyethylene glycol 4000 as the precipitant.

Crystal Harvesting and Cryo-cooling:

Once crystals of suitable size are obtained, they are carefully harvested.

The crystals are briefly soaked in a cryoprotectant solution (mother liquor supplemented

with a cryoprotectant like glycerol) to prevent ice formation during freezing.

The crystals are then flash-cooled in liquid nitrogen.

X-ray Diffraction Data Collection and Structure Determination:

The frozen crystals are mounted on a goniometer at a synchrotron X-ray source.

X-ray diffraction data are collected.

The structure is solved using molecular replacement, using a previously determined

structure of the bc1 complex as a search model. The electron density map is then used to

model the bound Stigmatellin molecule and refine the overall structure.

Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using the DOT language, illustrate key aspects of

Stigmatellin's interaction with the Rieske iron-sulfur protein.
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Start: Purified
Cytochrome bc1 Complex

Prepare Samples:
1. Control (bc1 only)

2. + Stigmatellin (various conc.)

Incubate samples
(e.g., 15 min on ice)

Add enzyme samples to
assay mixture

Prepare Assay Mixture:
- Phosphate buffer

- EDTA
- Ferricytochrome c

Initiate reaction by
adding Ubiquinol substrate

Monitor Absorbance at 550 nm
(kinetic measurement)

Calculate initial rates
and % inhibition

Determine IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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